molecular formula C15H20N4O4S B2666245 ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate CAS No. 497072-39-6

ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate

Cat. No. B2666245
CAS RN: 497072-39-6
M. Wt: 352.41
InChI Key: VUJYKYFIHXDEBH-UHFFFAOYSA-N
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Description

“Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate” is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs .


Synthesis Analysis

The synthesis of thiazolopyrimidines involves various synthetic approaches. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . An efficient procedure for the synthesis of thiazolopyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolopyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .

Mechanism of Action

While the specific mechanism of action for “ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate” is not explicitly mentioned in the available resources, thiazolopyrimidines in general have been found to exhibit a broad spectrum of pharmacological activities . They have been used in the synthesis of effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances with wide spectra of actions .

Future Directions

Thiazolopyrimidines, including “ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate”, have virtually unlimited synthetic and pharmacological potential . They are often the primary focus in the development of a whole series of dangerous diseases not previously linked to them on etiological or pathogenetic grounds – cancer, diabetes, myocardial infarction, atherosclerosis, and others . Thus, the aim of future work could be to develop a preparative method for production of thiazolopyrimidines hydrogenated in the thiazole part of the molecule, a class of compounds whose chemical and pharmacological study remains incomplete .

properties

IUPAC Name

ethyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-2-23-15(22)18-5-3-10(4-6-18)17-12(20)11-9-16-14-19(13(11)21)7-8-24-14/h9-10H,2-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJYKYFIHXDEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate

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